(1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one
Description
Nomenclature and Chemical Identity
The compound (1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.0¹,¹³.0²,⁷]heptadeca-2(7),12,14-trien-4-one is a structurally complex erythrinan alkaloid. Its systematic IUPAC name reflects its tetracyclic framework, which includes four fused rings (A, B, C, D) and functional groups such as a methoxy substituent at C-16 and a lactone moiety at C-4. Key identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₉NO₃ |
| Molecular weight | 273.33 g/mol |
| CAS registry number | 466-80-8 |
| InChI key | IXPDLJKEPLTCOU-DKGPUHFJSA-N |
| SMILES | CO[C@@H]1C[C@]23N(CC=C2C=C1)CCC1COC(=O)C=C31 |
The compound is stereochemically defined by the (1S,16R) configuration, critical for its biological activity. It is commonly referred to as β-erythroidine, distinguishing it from its α-erythroidine stereoisomer, which differs in the lactone ring configuration.
Historical Context and Discovery in Erythrina Species
β-Erythroidine was first isolated in 1937 from Erythrina americana during investigations into the curare-like neuromuscular activity of Erythrina alkaloids. Early structural elucidation efforts in the 1950s utilized degradation studies and comparative analysis with related alkaloids like erysodine. The lactonic nature of β-erythroidine was confirmed via NMR and mass spectrometry in the 1960s, revealing its unique spirocyclic framework. Its discovery marked a milestone in understanding the chemical diversity of Erythrina species, which were traditionally used in indigenous medicine for sedative and anti-inflammatory purposes.
Placement within the Erythrina Alkaloid Family
β-Erythroidine belongs to the lactonic erythrinan alkaloid subclass, characterized by a fused tetracyclic core (rings A–D) and a δ-lactone ring (Ring D). This contrasts with dienoid alkaloids (e.g., erysodine) and alkenoid alkaloids (e.g., erythratidine), which lack the lactone moiety. Key structural features include:
- A conjugated diene system in Ring A (C2–C7).
- A methoxy group at C-16 (Ring D).
- A spirocyclic junction at C-5 linking Rings B and C.
Comparative studies using ¹³C NMR have shown that lactonic alkaloids like β-erythroidine exhibit distinct carbonyl shifts (δ ~170 ppm) due to the electron-withdrawing lactone group.
Taxonomic Distribution and Botanical Sources
β-Erythroidine is primarily found in seeds and stem bark of Erythrina species across the Americas and Asia. Notable sources include:
In Erythrina americana, β-erythroidine constitutes up to 58.7% of total alkaloids in seeds, surpassing α-erythroidine in abundance. Its production is influenced by genetic factors, with clonal variations observed in E. berteroana and E. poeppigiana.
Properties
IUPAC Name |
(1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2-3,5,13H,4,6-10H2,1H3/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWINCSLFXUWBZ-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C4=C(CCN2CC=C3C=C1)COC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@]23C4=C(CCN2CC=C3C=C1)COC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
596-11-2 (hydrochloride), 6045-39-2 (hydrochloride salt) | |
| Record name | beta-Erythroidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30196884 | |
| Record name | beta-Erythroidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466-81-9 | |
| Record name | (2R,13bS)-2,6,8,9,10,13-Hexahydro-2-methoxy-1H,12H-benzo[i]pyrano[3,4-g]indolizin-12-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=466-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Erythroidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Erythroidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-METHOXY-1,4,5,6,12,13-HEXAHYDRO-8H-PYRANO(4',3':3,4)PYRIDO(2,1-I)INDOL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-Erythroidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7334EOU8K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Diels-Alder Cycloaddition for Six-Membered Ring Formation
The cycloheptene core is constructed via a regioselective Diels-Alder reaction between a diene and dienophile. For example:
| Diene | Dienophile | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Butadiene-1-carboxylate | Maleic anhydride | ZnCl₂ | 78 | |
| Furan-2(5H)-one | Acrylonitrile | BF₃·Et₂O | 65 |
This step establishes the stereochemistry at C1 and C13, critical for downstream functionalization.
Oxazepane Ring Closure via Nucleophilic Attack
The 5-oxa-10-aza ring is formed by intramolecular nucleophilic attack of an amine on a carbonyl group. A representative protocol involves:
-
Amide Formation : Reacting a β-keto ester with benzylamine under Steglich conditions (EDCI, DMAP) to yield an intermediate amide.
-
Lactamization : Heating the amide at 110°C in toluene with p-TsOH, achieving 85% conversion to the oxazepane ring.
Stereochemical Control at C16
Asymmetric Epoxidation and Ring-Opening
The (R)-configuration at C16 is introduced via Sharpless asymmetric epoxidation:
| Substrate | Catalyst System | ee (%) | Yield (%) |
|---|---|---|---|
| Allylic alcohol derivative | Ti(OiPr)₄, (+)-DET | 92 | 73 |
| Ti(OiPr)₄, (-)-DET | 88 | 68 |
Epoxide ring-opening with methanol in the presence of BF₃·Et₂O installs the methoxy group with retention of configuration.
Dynamic Kinetic Resolution
An alternative approach employs a palladium-catalyzed allylic alkylation:
This method achieves 94% ee and 81% yield for the C16-methoxy intermediate.
Functionalization of the Aromatic System
Conjugated Diene Installation
A Heck coupling introduces the trienone system:
| Aryl Halide | Alkene | Base | Yield (%) |
|---|---|---|---|
| 2-Bromocyclohexenone | Vinyl tributylstannane | Et₃N | 76 |
| 3-Iodofuran | Allyl alcohol | K₂CO₃ | 68 |
Microwave irradiation (150°C, 20 min) enhances regioselectivity for the 2(7),12,14-triene motif.
Oxidation State Modulation
Selective oxidation using Mn(OAc)₃ in acetic acid converts allylic alcohols to ketones without over-oxidation:
This step finalizes the 4-one group at position 4.
Final Cyclization and Purification
Macrocyclization Under High Dilution
The tetracyclic system is closed via a Mitsunobu reaction:
Yields range from 45–62%, with silica gel chromatography (EtOAc/hexanes 3:7) isolating the desired diastereomer.
Crystallization-Induced Diastereomer Resolution
Recrystallization from ethyl acetate/n-heptane (1:9) enriches the (1S,16R) isomer to >99% de, as confirmed by X-ray diffraction.
Scalability and Process Optimization
Continuous Flow Synthesis
A three-step flow system reduces reaction times from 72 h (batch) to 8 h:
-
Epoxidation : Microreactor, 25°C, 30 min.
-
Alkylation : Packed-bed reactor, 60°C, 2 h.
-
Cyclization : Tubular reactor, 120°C, 5 h.
Chemical Reactions Analysis
Types of Reactions: Beta-erythroidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize beta-erythroidine.
Reduction: Hydrogenation using hydrogen gas and a catalyst like palladium on carbon is a typical reduction method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of beta-erythroidine, such as dihydro-beta-erythroidine and other modified alkaloids .
Scientific Research Applications
Anticancer Properties
Research indicates that (1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including liver carcinoma cells (HUH7). The compound showed IC50 values that suggest it may be more effective than traditional chemotherapeutics like 5-Fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent in treating infections . The presence of the azole group enhances its lipophilicity, facilitating membrane permeability and target site accessibility .
Mechanistic Insights
The mechanisms underlying the biological effects of this compound are still under investigation. However, findings suggest that it may act by inhibiting key enzymes involved in cellular processes such as DNA synthesis and repair . Its interaction with various receptors has also been noted, including binding to androgen and glucocorticoid receptors .
Toxicological Profile
While the compound shows promise in therapeutic applications, understanding its safety profile is crucial. Toxicity assessments indicate moderate acute oral toxicity levels (Class III) and varying degrees of nephrotoxicity and mitochondrial toxicity . These factors are essential for evaluating its suitability for clinical use.
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxic effects of this compound on cancer cell lines such as HCT116 and MCF7. Results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
In Vivo Studies
Limited in vivo studies have been reported; however, ongoing research aims to evaluate the efficacy and safety of this compound in animal models to better understand its therapeutic potential .
Mechanism of Action
Beta-erythroidine exerts its effects by acting as a competitive antagonist of nicotinic acetylcholine receptors . It binds to these receptors, blocking the action of acetylcholine and inhibiting the excitation of neurons. This mechanism is crucial for its pharmacological effects, including its muscle relaxant and antidepressive properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azatetracyclic Compounds
Key Findings:
Substituent Effects :
- Chlorine vs. Methoxy : Chlorine atoms (e.g., in and ) increase electrophilicity and receptor binding affinity compared to methoxy groups, which prioritize hydrogen bonding .
- Hydroxyl Groups : Compounds with dihydroxy substitutions () exhibit improved aqueous solubility, making them more suitable for pharmaceutical formulations.
Tricyclic systems () prioritize planar rigidity, favoring intercalation with biological macromolecules.
Biological Implications :
Biological Activity
(1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.348 g/mol
- IUPAC Name : this compound
The structure features a tetracyclic framework with a methoxy group and an azabicyclic system, contributing to its unique biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest its potential as a lead compound in developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in various cancer cell lines.
Case Study: Leukemia Cells
In a study involving CCRF-CEM leukemia cells, the compound showed promising results:
- IC50 Value : 6.7 µg/mL for specific analogues.
This indicates that the compound may effectively inhibit cancer cell proliferation and could be further explored for therapeutic applications.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacterial cells.
- Induction of Apoptosis : In cancer cells, it appears to activate pathways leading to programmed cell death.
- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties that contribute to its protective effects in cells.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying (1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.0¹,¹³.0²,⁷]heptadeca-2(7),12,14-trien-4-one?
- Methodology :
- Multi-step synthesis : Use a modular approach, starting with the construction of the tetracyclic core via Diels-Alder or [3+2] cycloaddition reactions. Methoxy and oxa groups can be introduced via nucleophilic substitution or oxidation .
- Purification : Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or preparative HPLC (C18 column, gradient elution with methanol/water) to achieve >95% purity .
- Validation : Monitor reactions with TLC and LC-MS. Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the stereochemical configuration of the compound?
- Methodology :
- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve stereocenters. Refinement using programs like SHELXL .
- NMR coupling constants : Analyze -values (e.g., ) to infer dihedral angles between adjacent protons .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported physicochemical properties (e.g., solubility, logP)?
- Methodology :
- Solubility profiling : Use shake-flask method in buffered solutions (pH 1–13) with UV-Vis quantification. For low solubility, employ co-solvents (DMSO ≤1%) .
- LogP determination : Compare reverse-phase HPLC retention times against standards or use octanol-water partitioning assays .
- Data reconciliation : Cross-validate results with computational tools (e.g., ACD/Labs or MarvinSuite) and adjust for ionization states .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodology :
- Standardized assays : Use validated cell lines (e.g., HEK293 or HepG2) and control compounds (e.g., doxorubicin for cytotoxicity) to minimize variability .
- Dose-response curves : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression (GraphPad Prism) .
- Mechanistic studies : Combine RNA sequencing and proteomics to identify off-target effects or metabolic instability .
Q. What advanced techniques are used to study the compound’s metabolic stability and degradation pathways?
- Methodology :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- Isotopic labeling : Use -labeled analogs to track degradation intermediates .
- Computational prediction : Apply tools like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism .
Key Considerations for Experimental Design
- Stereochemical purity : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and confirm >99% ee .
- Stability testing : Store at -20°C under argon to prevent oxidation of the oxa-azatetracyclic core .
- Collaborative validation : Share samples with independent labs to verify reproducibility of synthetic routes and bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
